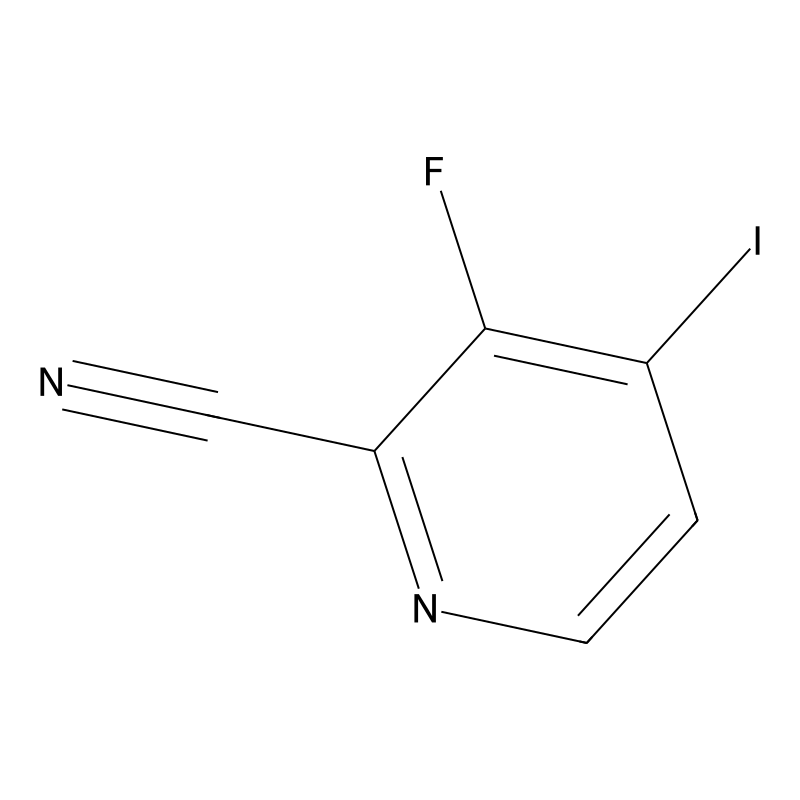

3-Fluoro-4-iodopyridine-2-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorinated Pyridine Scaffold

The presence of a fluorine atom and a pyridine ring makes 3-Fluoro-4-iodopyridine-2-carbonitrile a attractive scaffold for the development of new pharmaceuticals. Fluorine substitution can improve various properties of drugs, including bioavailability and metabolic stability .

Versatile Precursor Molecule

The combination of a cyano group (C≡N) and an iodine atom (I) provides reactive sites for further chemical modifications. This allows researchers to use 3-Fluoro-4-iodopyridine-2-carbonitrile as a starting material for the synthesis of more complex molecules with desired properties.

Availability of Research Data:

It's important to note that scientific research on 3-Fluoro-4-iodopyridine-2-carbonitrile might be ongoing but not yet published in publically available scientific journals. Researchers might be exploring its potential in medicinal chemistry, materials science, or other fields.

Finding More Information:

Staying updated on the latest research involving this molecule can be done by following these steps:

- Chemical Databases: Search for 3-Fluoro-4-iodopyridine-2-carbonitrile in chemical databases like SciFinder or Reaxys. These databases might provide information on patents or ongoing research projects.

- Scientific Literature Alerts: Set up alerts on scientific literature databases like PubMed or Scopus using keywords like "3-Fluoro-4-iodopyridine-2-carbonitrile" or "fluorinated pyridines." This will notify you of new research articles mentioning the molecule.

3-Fluoro-4-iodopyridine-2-carbonitrile is a heterocyclic compound characterized by its unique structural features, including a pyridine ring substituted with both fluorine and iodine atoms, as well as a cyano group. Its chemical formula is C6H2FIN2, and it has a molecular weight of approximately 221.99 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its reactivity and biological activity .

- Nucleophilic Substitution: The presence of the iodine atom allows for nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to iodine, leading to the formation of various derivatives.

- Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, which are useful for synthesizing complex organic molecules.

- Reduction Reactions: The cyano group can be reduced to amines or other functional groups under specific conditions .

Research indicates that 3-Fluoro-4-iodopyridine-2-carbonitrile exhibits notable biological activities, particularly in the field of pharmaceuticals. Its derivatives have shown promise as potential inhibitors for various enzymes and receptors, which could lead to the development of new therapeutic agents. For instance, some studies have suggested its use in targeting specific cancer pathways due to its ability to modulate biological processes at the molecular level .

The synthesis of 3-Fluoro-4-iodopyridine-2-carbonitrile can be achieved through several methods:

- Halogenation of Pyridine Derivatives: Starting from a pyridine precursor, halogenation can introduce fluorine and iodine atoms.

- Cyanation Reactions: The introduction of the cyano group can be accomplished via nucleophilic substitution or direct cyanation methods.

- Multistep Synthesis: A combination of these methods may be employed to achieve the desired substitution pattern on the pyridine ring .

This compound has a range of applications:

- Pharmaceuticals: Due to its biological activity, it serves as a scaffold for developing new drugs targeting various diseases.

- Material Science: It is used in synthesizing advanced materials with specific electronic or optical properties.

- Chemical Research: It acts as a building block in organic synthesis, facilitating the creation of more complex molecules .

Studies on 3-Fluoro-4-iodopyridine-2-carbonitrile have focused on its interactions with biological targets. These investigations often utilize techniques such as:

- Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.

- In vitro Assays: To evaluate its efficacy and potency against various biological targets.

- Structure-Activity Relationship Studies: To understand how changes in structure affect biological activity .

Several compounds share structural similarities with 3-Fluoro-4-iodopyridine-2-carbonitrile. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Fluoropyridine | Contains only fluorine substitution | Simpler structure; less reactive |

| 4-Iodopyridine | Contains only iodine substitution | Lacks fluorine; different reactivity |

| 2-Chloro-3-fluoropyridine | Chlorine instead of iodine | Similar reactivity but different halogen |

| 3-Aminomethyl-3-fluoropiperidine | Amino group addition | Enhanced biological activity |

The uniqueness of 3-Fluoro-4-iodopyridine-2-carbonitrile lies in its combination of both halogens (fluorine and iodine) along with a cyano group, which provides distinct reactivity patterns not found in simpler derivatives .

3-Fluoro-4-iodopyridine-2-carbonitrile exists as a solid at room temperature and atmospheric pressure [1] [2]. The compound typically appears as a crystalline solid with a characteristic appearance that may vary depending on the preparation method and purification conditions [3]. Under standard laboratory conditions, the material maintains its solid state, indicating relatively strong intermolecular forces consistent with its molecular structure containing multiple polar functional groups [2].

The physical state characteristics are influenced by the molecular structure, which includes both electron-withdrawing halogen atoms and the nitrile group. These substituents contribute to the overall polarity and intermolecular interactions that stabilize the solid state at ambient temperatures [4].

Thermodynamic Parameters

Melting and Boiling Points

The melting point of 3-Fluoro-4-iodopyridine-2-carbonitrile has been reported as 100-110°C [2], indicating a relatively stable crystalline structure. This melting point range suggests moderate intermolecular forces, likely involving halogen bonding interactions and dipole-dipole interactions due to the presence of the electronegative fluorine and iodine atoms [2].

The boiling point of the compound is reported as 281.8 ± 40.0°C at 760 mmHg [1] [5]. This relatively high boiling point is consistent with the molecular weight of 248.00 g/mol and the presence of multiple polar functional groups that contribute to strong intermolecular interactions [1] [5]. The significant temperature difference between melting and boiling points indicates a stable liquid phase over a wide temperature range.

Heat Capacity and Enthalpy of Formation

Specific heat capacity and enthalpy of formation data for 3-Fluoro-4-iodopyridine-2-carbonitrile are not readily available in the current literature. These thermodynamic parameters would require experimental determination or advanced computational chemistry calculations to establish accurate values. The absence of such data represents a gap in the current understanding of the compound's thermodynamic behavior.

Flash Point and Thermal Stability

The flash point of 3-Fluoro-4-iodopyridine-2-carbonitrile is reported as 124.2 ± 27.3°C [1] [5], indicating that the compound requires elevated temperatures before it can ignite. This flash point value suggests moderate fire hazard potential under normal handling conditions, but appropriate safety precautions should be maintained when working with the material at elevated temperatures [1] [5].

The compound exhibits thermal stability under normal storage and handling conditions [3]. However, like many halogenated organic compounds, it may decompose upon exposure to extreme heat, potentially releasing toxic gases including hydrogen fluoride and hydrogen iodide [2]. The thermal stability is enhanced by the aromatic pyridine ring system, which provides structural rigidity [4].

Solution Properties

Solubility Profile in Various Solvents

The solubility characteristics of 3-Fluoro-4-iodopyridine-2-carbonitrile vary significantly depending on the solvent system. The compound exhibits low solubility in water [3] [4], which is typical for halogenated aromatic compounds due to their hydrophobic nature and the presence of electronegative substituents that do not favor hydrogen bonding with water molecules.

In contrast, the compound demonstrates good solubility in organic solvents, particularly dichloromethane and chloroform [3]. This enhanced solubility in chlorinated solvents is attributed to favorable intermolecular interactions, including halogen bonding and dipole-dipole interactions [3]. The compound is also reported to be soluble in methanol [6], indicating some degree of compatibility with polar protic solvents.

Solubility in dimethyl sulfoxide is predicted to be favorable based on the compound's structural characteristics and the excellent solvating properties of this aprotic polar solvent . The solubility profile suggests that the compound can be effectively handled and purified using standard organic chemistry techniques involving common organic solvents.

Partition Coefficients and LogP Value

The logarithm of the partition coefficient (LogP) for 3-Fluoro-4-iodopyridine-2-carbonitrile is reported as 1.26 [1]. This value indicates a moderate lipophilicity, suggesting that the compound has a balanced hydrophilic-lipophilic character. The LogP value of 1.26 places the compound in an intermediate range between highly hydrophobic and highly hydrophilic substances [1].

This partition coefficient value is consistent with the molecular structure, which contains both polar functional groups (nitrile and fluorine) and a lipophilic aromatic ring system with iodine substitution [1]. The moderate LogP value has implications for the compound's bioavailability and membrane permeability characteristics, should it be considered for pharmaceutical applications.

Polar Surface Area and Molecular Interactions

The polar surface area of 3-Fluoro-4-iodopyridine-2-carbonitrile is calculated as 36.68 Ų [1]. This relatively moderate polar surface area is primarily contributed by the nitrogen atoms in the pyridine ring and the nitrile group [1]. The polar surface area is a critical parameter for predicting molecular interactions and potential biological activity.

The compound is capable of participating in various types of molecular interactions, including halogen bonding due to the presence of fluorine and iodine atoms [8]. The nitrile group can act as a hydrogen bond acceptor, while the pyridine nitrogen can participate in both hydrogen bonding and metal coordination interactions [8]. These interaction capabilities make the compound potentially useful as a building block in supramolecular chemistry and materials science applications.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides valuable structural information for 3-Fluoro-4-iodopyridine-2-carbonitrile. In ¹H NMR spectroscopy, the aromatic protons of the pyridine ring are expected to appear in the typical aromatic region between 7.5-8.5 ppm [9] [10]. The specific chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the fluorine, iodine, and nitrile substituents.

¹³C NMR spectroscopy would reveal the aromatic carbon signals in the 100-160 ppm region, with the nitrile carbon appearing as a characteristic signal around 117 ppm [11]. The carbon atoms adjacent to the halogen substituents would show specific chemical shift patterns reflecting the electronic effects of these substituents.

¹⁹F NMR spectroscopy would provide information about the fluorine environment, with the chemical shift and coupling patterns reflecting the electronic environment and interactions with neighboring atoms [12]. The fluorine signal would be expected to show coupling to aromatic protons, providing valuable structural confirmation.

Infrared Spectroscopic Features

Infrared spectroscopy of 3-Fluoro-4-iodopyridine-2-carbonitrile would reveal characteristic absorption bands that provide structural information. The nitrile group would produce a strong, sharp absorption band around 2230 cm⁻¹, which is diagnostic for the C≡N stretching vibration [13]. This absorption is typically one of the most prominent features in the infrared spectrum of nitrile-containing compounds.

The aromatic C=C and C=N stretching vibrations would appear in the 1600-1500 cm⁻¹ region [13]. The presence of halogen substituents would influence the exact positions and intensities of these bands due to their electronic effects on the aromatic ring system. Additional characteristic absorptions would include C-F and C-I stretching vibrations, although these may be less prominent than the nitrile absorption.

Ultraviolet-Visible Absorption Properties

The ultraviolet-visible absorption spectrum of 3-Fluoro-4-iodopyridine-2-carbonitrile would be dominated by π-π* transitions associated with the aromatic pyridine ring system [14]. The primary absorption is expected to occur in the 250-300 nm region, which is typical for substituted pyridine derivatives [14].

The presence of electron-withdrawing substituents (fluorine and nitrile) and the electron-donating character of iodine would influence the exact position and intensity of the absorption bands [14]. The compound may exhibit additional absorption features due to charge transfer transitions involving the halogen substituents and the aromatic π-system.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 3-Fluoro-4-iodopyridine-2-carbonitrile would reveal the molecular ion peak at m/z 248, corresponding to the molecular weight of the compound [15] [16]. The fragmentation pattern would be expected to show characteristic losses associated with the functional groups present in the molecule.

Common fragmentation pathways would likely include the loss of iodine (mass 127) to give a fragment at m/z 121, and the loss of hydrogen cyanide (mass 27) to give fragments corresponding to the halogenated pyridine ring [17] [18]. The presence of fluorine would contribute to the overall fragmentation pattern, with the stability of the resulting fragments influenced by the electronic effects of the substituents.

X-ray Crystallographic Studies

Currently, there are no published X-ray crystallographic studies specifically for 3-Fluoro-4-iodopyridine-2-carbonitrile in the available literature. Such studies would provide valuable information about the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state [19] [20].

X-ray crystallographic analysis would reveal important structural parameters such as the planarity of the pyridine ring, the orientation of the nitrile group, and the influence of halogen substituents on the overall molecular geometry [19]. Additionally, crystallographic studies would provide insights into the packing arrangements in the solid state and the nature of intermolecular interactions, including potential halogen bonding patterns [8].

The absence of crystallographic data represents an opportunity for future research to establish the definitive solid-state structure of this compound. Such studies would be particularly valuable for understanding the relationship between molecular structure and physical properties, as well as for applications in materials science and pharmaceutical development.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant